3-azidothiophene-2-carbaldehyde
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Overview
Description
It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features an azido group (-N3) and an aldehyde group (-CHO) at the 2 and 3 positions, respectively.
Future Directions
Thiophene derivatives, including 3-azidothiophene-2-carbaldehyde, have potential applications in various fields such as medicinal chemistry, organic semiconductors, and organic light-emitting diodes . Future research may focus on exploring these applications further and developing new synthesis methods for thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidothiophene-2-carbaldehyde typically involves the conversion of 3-bromothiophene-2-carbaldehyde to the azido derivative. This transformation is achieved through a nucleophilic substitution reaction where the bromine atom is replaced by an azido group using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Azidothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), alkynes for cycloaddition.
Major Products:
Oxidation: 3-azidothiophene-2-carboxylic acid.
Reduction: 3-aminothiophene-2-carbaldehyde.
Substitution: 1,2,3-triazole derivatives.
Scientific Research Applications
3-Azidothiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and functional materials.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 3-azidothiophene-2-carbaldehyde is primarily related to its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with various biological targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further participate in various biochemical pathways .
Comparison with Similar Compounds
3-Bromothiophene-2-carbaldehyde: The precursor for synthesizing 3-azidothiophene-2-carbaldehyde.
3-Aminothiophene-2-carbaldehyde: A reduction product of this compound.
2,5-Bis-[(thiophen-2-ylmethylene)amino]thiophene-3,4-dicarbonitrile: A compound with structural similarity to thiophene derivatives used in organic semiconductors.
Uniqueness: this compound is unique due to the presence of both an azido and an aldehyde group on the thiophene ring, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo cycloaddition and form Schiff bases makes it a valuable intermediate in organic synthesis and material science.
Properties
CAS No. |
56473-97-3 |
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Molecular Formula |
C5H3N3OS |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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